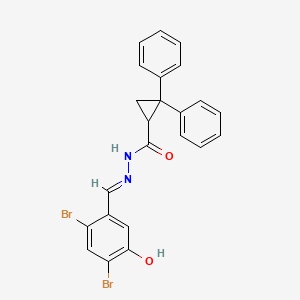![molecular formula C13H21NO B5874856 2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)
2-[(2-methylbenzyl)(propyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methylbenzyl)(propyl)amino]ethanol, also known as MPAE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAE is a tertiary amine that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
科学研究应用
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. In one study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In another study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was shown to have potent analgesic effects in a mouse model of neuropathic pain, suggesting that it could be useful in the treatment of chronic pain conditions. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antitumor effects in vitro, suggesting that it could be useful in the treatment of cancer.
作用机制
The exact mechanism of action of 2-[(2-methylbenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response. Another proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Finally, it has been suggested that 2-[(2-methylbenzyl)(propyl)amino]ethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the activation of TRPV1 ion channels, and the induction of apoptosis in cancer cells. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antitumor properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-[(2-methylbenzyl)(propyl)amino]ethanol.
实验室实验的优点和局限性
One advantage of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that it is relatively easy to synthesize and purify, and it has a high yield. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have potent anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further research. However, one limitation of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications.
未来方向
There are several potential future directions for research on 2-[(2-methylbenzyl)(propyl)amino]ethanol. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications, in order to maximize its effectiveness and minimize any potential side effects.
合成方法
The synthesis of 2-[(2-methylbenzyl)(propyl)amino]ethanol involves the reaction of 2-methylbenzylamine and propylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography. The yield of 2-[(2-methylbenzyl)(propyl)amino]ethanol is typically high, and the purity can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy.
属性
IUPAC Name |
2-[(2-methylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-8-14(9-10-15)11-13-7-5-4-6-12(13)2/h4-7,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXNGCDVGBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)


![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)